
2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL is a chemical compound with the molecular formula C8H9FINO2 and a molecular weight of 297.07 g/mol . This compound is characterized by the presence of amino, fluoro, and iodo substituents on a phenoxyethanol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenol, 5-fluoroaniline, and ethylene oxide.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to optimize the reaction.
Purification: Purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino, fluoro, and iodo groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of various substituted phenoxyethanol derivatives.
Scientific Research Applications
2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Act as an inhibitor or activator of enzymes, affecting their activity.
Interact with Receptors: Bind to cellular receptors, modulating signal transduction pathways.
Participate in Metabolic Pathways: Involved in various metabolic processes, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-4-iodophenoxy)ethan-1-OL: Lacks the fluoro substituent, resulting in different chemical properties and reactivity.
2-(2-Amino-5-fluoro-4-chlorophenoxy)ethan-1-OL: Contains a chloro group instead of an iodo group, leading to variations in reactivity and applications.
2-(2-Amino-5-fluoro-4-bromophenoxy)ethan-1-OL:
Uniqueness
2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL is unique due to the presence of both fluoro and iodo substituents, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H9FINO2 |
|---|---|
Molecular Weight |
297.07 g/mol |
IUPAC Name |
2-(2-amino-5-fluoro-4-iodophenoxy)ethanol |
InChI |
InChI=1S/C8H9FINO2/c9-5-3-8(13-2-1-12)7(11)4-6(5)10/h3-4,12H,1-2,11H2 |
InChI Key |
GXKKXUXXZMTZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)OCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13314576.png)
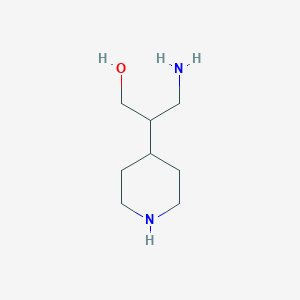
![2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13314595.png)
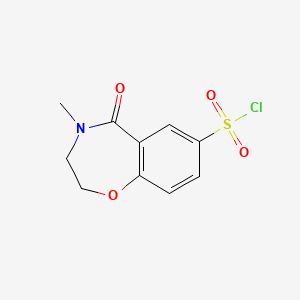
![Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B13314609.png)

![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13314632.png)
![2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13314636.png)
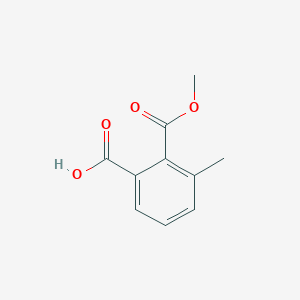
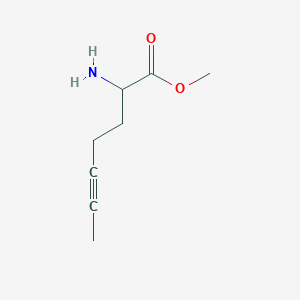
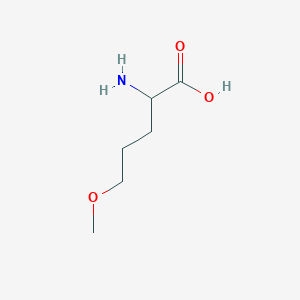
![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene](/img/structure/B13314664.png)
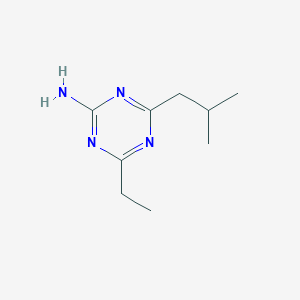
amine](/img/structure/B13314671.png)
